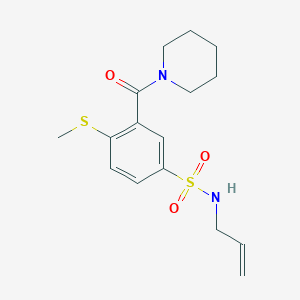![molecular formula C16H13ClF3NOS B4713110 3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4713110.png)
3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that have shown promise in the treatment of various autoimmune and inflammatory diseases.
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide works by selectively inhibiting JAK signaling, which is a key pathway involved in the immune response and inflammation. JAKs are a family of intracellular tyrosine kinases that are involved in the signaling of cytokines and growth factors. By inhibiting JAK signaling, this compound can reduce the activity of immune cells and decrease inflammation, which can lead to improved clinical outcomes in patients with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the immune system and inflammation. The compound has been shown to effectively inhibit the production of cytokines, which are proteins that play a key role in the immune response and inflammation. By inhibiting cytokine production, this compound can reduce the activity of immune cells and decrease inflammation, which can lead to improved clinical outcomes in patients with autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has several advantages for use in laboratory experiments. The compound is highly selective for JAK signaling and has been shown to have minimal off-target effects. In addition, this compound is available commercially and is relatively easy to synthesize. However, there are also some limitations to the use of this compound in laboratory experiments. The compound has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, this compound may have variable effects depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide and JAK inhibitors in general. One area of research is the development of more selective JAK inhibitors that can target specific JAK isoforms and have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors and help guide treatment decisions. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of JAK inhibitors in various autoimmune and inflammatory diseases.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to effectively inhibit JAK signaling, which is a key pathway involved in the immune response and inflammation. By inhibiting JAK signaling, this compound can reduce the activity of immune cells and decrease inflammation, which can lead to improved clinical outcomes in patients with these diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-12-3-7-14(8-4-12)23-10-9-15(22)21-13-5-1-11(2-6-13)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQNDLRSCQCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4713028.png)

![4-[6-(3-chlorophenoxy)hexyl]morpholine](/img/structure/B4713048.png)

![7,8-dimethoxy-1,3-diphenyl-5-(3-pyridinyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4713068.png)
![2-(4-bromo-5-ethyl-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713077.png)
![1-ethyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4713085.png)

![ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713108.png)
![2-[1-benzyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4713109.png)
![N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713117.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B4713125.png)
![methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4713138.png)